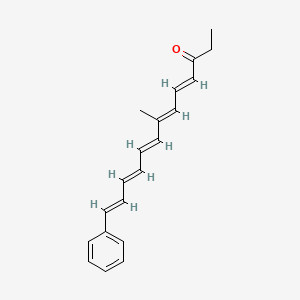
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is a complex organic compound characterized by multiple conjugated double bonds and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one typically involves the use of organic reagents and catalysts to facilitate the formation of the conjugated double bonds and the incorporation of the phenyl group. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form the conjugated enone.
Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene, which can then be further functionalized to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems to ensure high yield and purity. The use of advanced purification methods such as chromatography and recrystallization is also common to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can convert the conjugated double bonds to single bonds, forming saturated compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., Br₂, Cl₂), nitrating agents (e.g., HNO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Halogenated or nitrated aromatic compounds
Applications De Recherche Scientifique
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying conjugated systems and reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic molecules.
Mécanisme D'action
The mechanism of action of (4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one involves its interaction with various molecular targets and pathways. The conjugated double bonds and phenyl group allow it to participate in electron transfer reactions and interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of cellular processes and the exertion of biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crocetin: A natural apocarotenoid dicarboxylic acid with similar conjugated double bonds.
Crocetin dialdehyde: Another compound with a similar structure, used in various biochemical studies.
Uniqueness
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one is unique due to its specific arrangement of conjugated double bonds and the presence of a phenyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
16964-44-6 |
|---|---|
Formule moléculaire |
C20H22O |
Poids moléculaire |
278.395 |
Nom IUPAC |
(4E,6E,8E,10E,12E)-7-methyl-13-phenyltrideca-4,6,8,10,12-pentaen-3-one |
InChI |
InChI=1S/C20H22O/c1-3-20(21)17-11-13-18(2)12-7-4-5-8-14-19-15-9-6-10-16-19/h4-17H,3H2,1-2H3/b5-4+,12-7+,14-8+,17-11+,18-13+ |
Clé InChI |
WVVOWIXJRSEXOC-FPPBPJRKSA-N |
SMILES |
CCC(=O)C=CC=C(C)C=CC=CC=CC1=CC=CC=C1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


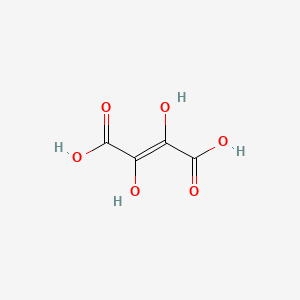
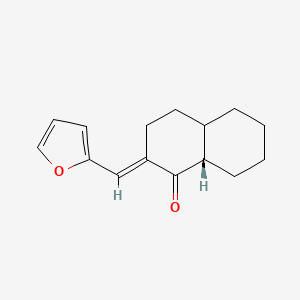
![2-Allyl-5-chloro-1H-benzo[d]imidazole](/img/structure/B579036.png)

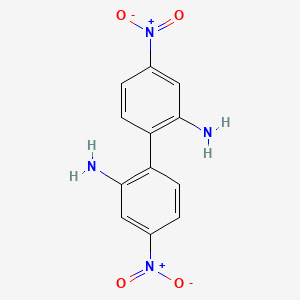
![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-5,10-dihydro-1,3,10-trimethyl-](/img/new.no-structure.jpg)
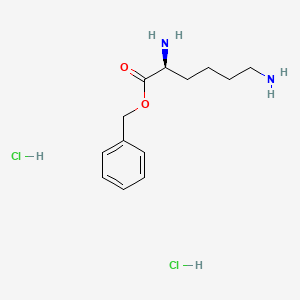
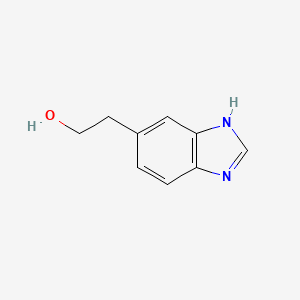
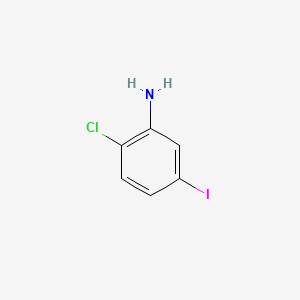
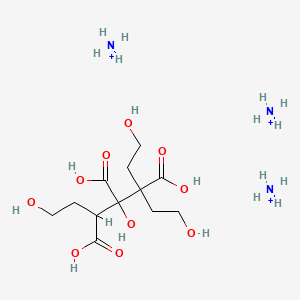
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

